molecular formula C20H24N2O B5298463 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide

2-(4-benzyl-1-piperidinyl)-N-phenylacetamide

Cat. No. B5298463
M. Wt: 308.4 g/mol
InChI Key: FNPGPPKOMSXJIK-UHFFFAOYSA-N
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Description

2-(4-benzyl-1-piperidinyl)-N-phenylacetamide, also known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 320.43 g/mol. In

Mechanism of Action

2-(4-benzyl-1-piperidinyl)-N-phenylacetamide acts as a selective antagonist of the alpha-2 adrenergic receptor, which is involved in the regulation of pain, anxiety, and stress responses. 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide binds to the alpha-2 adrenergic receptor and prevents the activation of downstream signaling pathways, resulting in a reduction in pain and anxiety.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperidinyl)-N-phenylacetamide has been shown to have significant biochemical and physiological effects in animal models. 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide has been found to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide has been shown to reduce anxiety and stress responses by modulating the activity of the hypothalamic-pituitary-adrenal axis.

Advantages and Limitations for Lab Experiments

2-(4-benzyl-1-piperidinyl)-N-phenylacetamide has several advantages for lab experiments, including its high solubility in organic solvents and its selective binding to the alpha-2 adrenergic receptor. However, 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide has several limitations, including its potential toxicity and its limited bioavailability in vivo.

Future Directions

There are several future directions for the research and development of 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide. One potential direction is the development of new analogs of 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide with improved pharmacological properties, such as increased bioavailability and decreased toxicity. Additionally, 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide could be further explored for its potential applications in the treatment of other neurological disorders, such as depression and schizophrenia. Finally, 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide could be used as a tool for the study of the alpha-2 adrenergic receptor and its downstream signaling pathways.

Synthesis Methods

2-(4-benzyl-1-piperidinyl)-N-phenylacetamide can be synthesized through several methods, including the reaction of 4-benzylpiperidine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and yields 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide as a white crystalline solid. Other methods of synthesis include the reaction of 4-benzylpiperidine with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride.

Scientific Research Applications

2-(4-benzyl-1-piperidinyl)-N-phenylacetamide has been extensively researched for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide has been found to have significant analgesic and anti-inflammatory properties in animal models, making it a potential candidate for the development of new pain relievers. Additionally, 2-(4-benzyl-1-piperidinyl)-N-phenylacetamide has been shown to have anticonvulsant and anxiolytic effects, making it a potential candidate for the treatment of epilepsy and anxiety disorders.

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c23-20(21-19-9-5-2-6-10-19)16-22-13-11-18(12-14-22)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPGPPKOMSXJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperidin-1-yl)-N-phenylacetamide

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